Methyl 3-amino-4-(ethylamino)benzoate
Overview
Description
“Methyl 3-amino-4-(ethylamino)benzoate” is a chemical compound with the CAS Number: 343942-49-4 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-(ethylamino)benzoate” is1S/C10H14N2O2/c1-3-12-9-5-4-7 (6-8 (9)11)10 (13)14-2/h4-6,12H,3,11H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(ethylamino)benzoate” is a solid under normal conditions . It has a melting point of 94 - 96°C .Scientific Research Applications
Synthesis Technologies
- Synthesis Methodology : Methyl 3-amino-4-(ethylamino)benzoate can be synthesized using various methodologies. For instance, Fang Qiao-yun (2012) discusses the synthesis of a similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using hydrazine hydrate reduction. The process is stable, simple, high-yield, and applicable for industrial production (Fang Qiao-yun, 2012).
Physico-Chemical Properties
- Physico-Chemical Characterization : M. Stankovicová et al. (2014) studied the physico-chemical properties of compounds similar to Methyl 3-amino-4-(ethylamino)benzoate, focusing on their potential as beta-adrenolytics. These properties include lipophilicity, surface activity, and adsorbability, which are crucial for understanding the relationship between a drug's structure and its biological activity (M. Stankovicová et al., 2014).
Molecular Structure and Interaction
- Hydrogen-Bonded Supramolecular Structures : J. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of similar compounds. They found that ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, for example, forms chains and sheets through hydrogen bonds, which might be relevant for the understanding of Methyl 3-amino-4-(ethylamino)benzoate’s behavior in certain environments (J. Portilla et al., 2007).
Polymer Synthesis
- Hyperbranched Aromatic Polyamide : Gang Yang, M. Jikei, and M. Kakimoto (1999) investigated the synthesis of hyperbranched aromatic polyamide from compounds structurally related to Methyl 3-amino-4-(ethylamino)benzoate. Such research is fundamental in polymer science, indicating potential applications in material development (Gang Yang, M. Jikei, & M. Kakimoto, 1999).
Fluorescent Labelling
- Labelling and Photophysical Studies : V. Frade et al. (2007) conducted studies on fluorescent labelling of compounds, including those similar to Methyl 3-amino-4-(ethylamino)benzoate. Such research is vital for developing new methods for visualizing and tracking molecules in various scientific applications (V. Frade et al., 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-4-(ethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-9-5-4-7(6-8(9)11)10(13)14-2/h4-6,12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKQABRPOCPNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509128 | |
Record name | Methyl 3-amino-4-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343942-49-4 | |
Record name | Methyl 3-amino-4-(ethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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